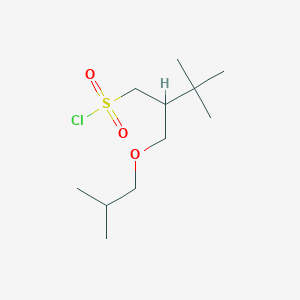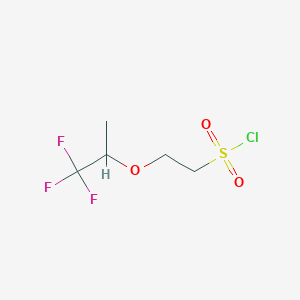
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride is an organic compound characterized by the presence of trifluoropropyl and sulfonyl chloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
CF3CH2OCH2CH2OH+ClSO3H→CF3CH2OCH2CH2SO2Cl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation to obtain the compound in high purity. Techniques such as distillation, crystallization, and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of sulfonamides and sulfonates.
Materials Science: Employed in the modification of polymers to enhance their chemical and thermal stability.
Medicinal Chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Acts as a probe for studying enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoropropyl group can influence the reactivity and stability of the compound, making it a valuable tool in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with a hydroxyl group instead of a sulfonyl chloride group.
2-((1,1,1-Trifluoropropan-2-yl)oxy)aniline: Contains an aniline group instead of a sulfonyl chloride group.
2-((1,1,1-Trifluoropropan-2-yl)oxy)pyridine-3-carbonitrile: Features a pyridine and nitrile group.
Uniqueness
2-((1,1,1-Trifluoropropan-2-yl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of both the trifluoropropyl and sulfonyl chloride groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C5H8ClF3O3S |
|---|---|
Peso molecular |
240.63 g/mol |
Nombre IUPAC |
2-(1,1,1-trifluoropropan-2-yloxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClF3O3S/c1-4(5(7,8)9)12-2-3-13(6,10)11/h4H,2-3H2,1H3 |
Clave InChI |
UHXYRCVDDRFRCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




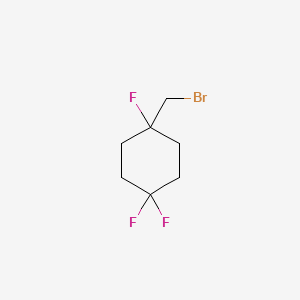
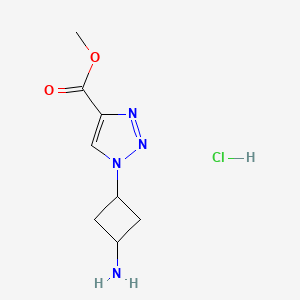
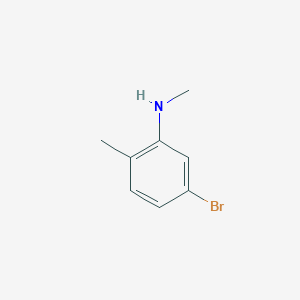
![2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate](/img/structure/B13477197.png)

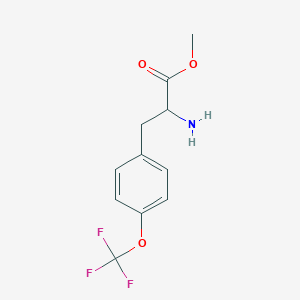
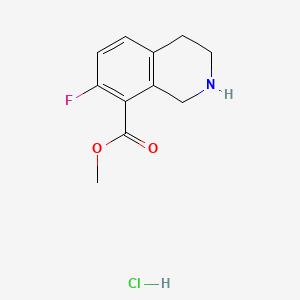
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)

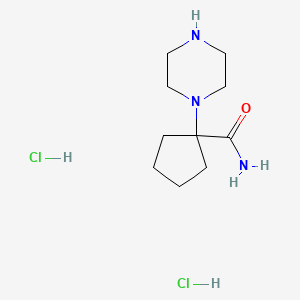
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
